6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one
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Overview
Description
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is a significant structural entity in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction of 2-hydroxyacetophenone derivatives with suitable aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as solvent extraction and distillation are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chromanone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-3-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and exhibit anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxyl and methoxy groups but shares the core structure.
Chroman-2-one: Similar structure but with different functional groups.
Flavonoids: A broader class of compounds with similar structural motifs but varying functional groups.
Uniqueness
6,7-Dihydroxy-3-(4-methoxyphenyl)chroman-4-one is unique due to its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
76397-85-8 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
6,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-10-4-2-9(3-5-10)12-8-21-15-7-14(18)13(17)6-11(15)16(12)19/h2-7,12,17-18H,8H2,1H3 |
InChI Key |
PZSNGTWDLWGBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=C(C=C3C2=O)O)O |
Key on ui other cas no. |
76397-85-8 |
Synonyms |
6,7-DH-4'-MI 6,7-dihydroxy-4'-methoxyisoflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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